molecular formula C25H29FN2O3S B2430674 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892785-03-4

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2430674
CAS No.: 892785-03-4
M. Wt: 456.58
InChI Key: ZGDACCQRCJAIIP-UHFFFAOYSA-N
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Description

6-Fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic chemical entity designed for research purposes, primarily within the field of medicinal chemistry. Its structure is based on the 4-oxo-1,4-dihydroquinoline scaffold, a core motif found in fluoroquinolone antibiotics . Researchers are invited to investigate its potential as a tool compound for studying bacterial enzyme inhibition, given that fluoroquinolones are known to target DNA gyrase and topoisomerase IV . The specific structural features, including the 6-fluoro substituent and the 7-(3-methylpiperidin-1-yl) group, are known to be critical for enhancing potency and broadening the spectrum of activity in this class of compounds . The unique 3-(3-methylbenzenesulfonyl) modification presents an opportunity for scientists to explore novel structure-activity relationships, potentially leading to compounds with altered binding affinity, reduced susceptibility to resistance, or new biological activities beyond antimicrobial applications. This chemical is provided for use in biochemical and microbiological assays, mechanism of action studies, and as a starting point for the synthesis of novel analogues in drug discovery programs.

Properties

IUPAC Name

6-fluoro-3-(3-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-10-27-16-24(32(30,31)19-9-5-7-17(2)12-19)25(29)20-13-21(26)23(14-22(20)27)28-11-6-8-18(3)15-28/h5,7,9,12-14,16,18H,4,6,8,10-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDACCQRCJAIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the fluoro, sulfonyl, and piperidinyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups. Similar compounds include other quinoline derivatives, which may share some chemical properties but differ in their specific functional groups and applications. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups which contribute to its biological activity. Below is a summary of its structural components:

  • Fluorine atom : Enhances lipophilicity and metabolic stability.
  • Sulfonamide group : Known for its role in enhancing solubility and biological activity.
  • Piperidine ring : Often associated with neuroactive properties.

Molecular Weight

The molecular weight of the compound is approximately 353.48 g/mol .

The biological activity of this compound primarily involves its interaction with specific biological targets, which may include:

  • Enzymatic Inhibition : The sulfonyl group may enhance binding affinity to target enzymes.
  • Receptor Modulation : The piperidine moiety could interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, including:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Infections : Shows potential antifungal activity against Candida albicans.

Antiparasitic Activity

Research has shown that the compound can inhibit the growth of certain parasites, particularly those responsible for neglected tropical diseases. For instance, it has demonstrated efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansReduced viability
AntiparasiticTrypanosoma bruceiGrowth inhibition

Study 1: Antiparasitic Efficacy

In a study focused on optimizing lead compounds for HAT treatment, derivatives similar to this compound were evaluated. The results indicated that modifications in the structure significantly affected the potency against T. brucei, with certain analogs achieving submicromolar IC50 values .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of both the fluorine atom and sulfonamide group was critical for maintaining high biological activity. Substitutions at various positions led to varying degrees of efficacy and toxicity profiles, emphasizing the importance of molecular design in drug development .

Q & A

Q. What are the standard synthetic routes for synthesizing this quinolin-4-one derivative?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Construction of the quinoline core via cyclization of substituted anilines with β-ketoesters.
  • Step 2 : Introduction of the 3-methylbenzenesulfonyl group using sulfonylation reagents (e.g., 3-methylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3 : Fluorination at the 6-position using fluorinating agents like Selectfluor™ or DAST in aprotic solvents (e.g., DCM or DMF) .
  • Step 4 : Piperidine substitution at the 7-position via nucleophilic aromatic substitution (SNAr) with 3-methylpiperidine under microwave-assisted heating .
  • Step 5 : Propyl group installation at N1 via alkylation with 1-bromopropane in the presence of a base (e.g., K₂CO₃) .
    Key Optimization : Reaction yields (60–85%) depend on solvent polarity, temperature control, and catalyst selection (e.g., Pd for cross-coupling steps) .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, fluorinated carbons show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected MW: ~504.62 g/mol) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What biological activities are associated with this compound?

  • Antibacterial Activity : Demonstrated against Gram-positive strains (e.g., S. aureus MIC: 2–8 µg/mL) via topoisomerase IV inhibition .
  • Anticancer Potential : IC₅₀ values of 1–10 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to kinase pathway modulation .

Advanced Research Questions

Q. How can contradictory data in SAR studies for piperidine substituents be resolved?

Conflicting activity data for 3-methylpiperidine vs. unsubstituted piperidine can be addressed by:

  • Computational Docking : Modeling interactions with target enzymes (e.g., human topoisomerase IIα) to identify steric/electronic effects of the methyl group .

  • Isothermal Titration Calorimetry (ITC) : Quantifying binding affinity changes caused by substituent modifications .

  • Table : SAR Trends for Piperidine Modifications

    SubstituentActivity (IC₅₀, µM)Binding Energy (ΔG, kcal/mol)
    3-Methyl2.1 ± 0.3-9.8
    H (no sub.)8.7 ± 1.2-6.5
    Data from and computational models .

Q. What strategies mitigate low yields in the final alkylation step?

  • Solvent Optimization : Switching from THF to DMF improves solubility of intermediates .
  • Catalytic Additives : Adding KI (10 mol%) enhances reactivity of 1-bromopropane via halide exchange .
  • Temperature Control : Maintaining 60–70°C prevents side reactions (e.g., over-alkylation) .

Q. How can researchers validate the compound’s mechanism of action in kinase inhibition?

  • Kinase Profiling Assays : Use recombinant kinases (e.g., EGFR, HER2) to measure inhibition via ADP-Glo™ luminescence .
  • Western Blotting : Assess downstream phosphorylation (e.g., ERK, Akt) in treated cancer cells .
  • Molecular Dynamics (MD) Simulations : Track conformational changes in kinase active sites upon ligand binding .

Q. What methodologies address stability issues in aqueous formulations?

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life .
  • pH Adjustment : Stabilize the compound in buffered solutions (pH 6.5–7.5) to prevent hydrolysis of the sulfonyl group .
  • Degradation Study : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antibacterial potency across studies?

  • Standardized Assays : Re-test using CLSI guidelines with consistent inoculum sizes (1×10⁵ CFU/mL) .
  • Check for Efflux Pump Interference : Use efflux inhibitors (e.g., PAβN) to isolate intrinsic activity .
  • Meta-Analysis : Compare logP values and membrane permeability coefficients to explain variability .

Methodological Resources

  • Synthetic Protocols : Multi-step optimization from and .
  • Analytical Workflows : NMR/MS guidelines in and .
  • Biological Assays : Kinase profiling in and .

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